4-[(4-FLUOROPHENYL)METHYL]-1-SULFANYLIDENE-1H,2H,4H,5H-[1,2,4]TRIAZOLO[4,3-A]QUINAZOLIN-5-ONE
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Overview
Description
4-[(4-Fluorophenyl)methyl]-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The unique structure of this compound, which includes a triazole ring fused with a quinazoline ring, contributes to its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)methyl]-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters in the presence of an acid catalyst, leading to the formation of the triazole ring on the thiadiazole scaffold .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorophenyl)methyl]-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
4-[(4-Fluorophenyl)methyl]-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for anticancer drugs due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)methyl]-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with various molecular targets. This compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to disruptions in metabolic pathways. Additionally, it can bind to DNA and RNA, interfering with the replication and transcription processes in microbial and cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
Triazolo[4,3-a]pyrazine: Exhibits antibacterial properties and is used in the development of new antimicrobial agents.
Fezolinetant: A compound with a similar triazole structure, used as a neurokinin receptor inhibitor.
Uniqueness
4-[(4-Fluorophenyl)methyl]-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is unique due to its specific combination of a triazole ring fused with a quinazoline ring and the presence of a fluorophenyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4OS/c17-11-7-5-10(6-8-11)9-20-14(22)12-3-1-2-4-13(12)21-15(20)18-19-16(21)23/h1-8H,9H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYNRKLWHMUQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C3=NNC(=S)N23)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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